molecular formula C18H20ClFN6O2 B2735378 7-(2-chloro-6-fluorobenzyl)-3-methyl-8-(4-methylpiperazin-1-yl)-1H-purine-2,6(3H,7H)-dione CAS No. 878431-71-1

7-(2-chloro-6-fluorobenzyl)-3-methyl-8-(4-methylpiperazin-1-yl)-1H-purine-2,6(3H,7H)-dione

Cat. No.: B2735378
CAS No.: 878431-71-1
M. Wt: 406.85
InChI Key: JREXEGAQUGOQNE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-(2-chloro-6-fluorobenzyl)-3-methyl-8-(4-methylpiperazin-1-yl)-1H-purine-2,6(3H,7H)-dione is a useful research compound. Its molecular formula is C18H20ClFN6O2 and its molecular weight is 406.85. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Serotonin Receptor Affinity and Psychotropic Activity

Research has identified a series of purine-2,6-dione derivatives, including structures similar to the specified compound, that show affinity for serotonin (5-HT) receptors 1A, 2A, and 7. These compounds exhibit potential psychotropic activities, including anxiolytic and antidepressant effects, as demonstrated through in vivo models. Modifications to the arylalkyl/allyl substituent in position 7 of purine-2,6-dione have opened possibilities for designing new 5-HT ligands with preserved π electron systems and lower molecular weight, indicating a strategic approach to developing novel therapeutic agents with targeted psychotropic functions (Chłoń-Rzepa et al., 2013).

Antidepressant Agents

Another study focused on the synthesis and biological evaluation of fluorine and trifluoromethyl-phenyl-piperazinylalkyl derivatives of imidazo[2,1-f]purine-2,4(3H,8H)-dione as potential antidepressant agents. The investigation identified potent ligands for 5-HT1A and 5-HT7 receptors, showing significant antidepressant and anxiolytic effects in in vivo studies. This research underscores the importance of fluorinated arylpiperazinylalkyl derivatives in providing lead compounds for antidepressant and/or anxiolytic applications (Zagórska et al., 2016).

Multitarget Drugs for Neurodegenerative Diseases

8-Benzyl-substituted tetrahydropyrazino[2,1-f]purinediones were designed as tricyclic xanthine derivatives to improve water solubility. A library of these derivatives was evaluated for their adenosine receptor antagonistic properties and monoamine oxidase (MAO) inhibition. Several compounds emerged as potent dual-target-directed adenosine receptor antagonists, with potential as multitarget drugs for symptomatic and disease-modifying treatment of neurodegenerative diseases. This highlights the advantage of multitarget therapeutics over single-target drugs (Brunschweiger et al., 2014).

Dipeptidyl Peptidase IV (DPP-IV) Inhibitors

A study synthesized dipeptidyl peptidase IV (DPP-IV) inhibitors, featuring purine-2,6-dione derivatives with carboxybenzyl and 2-chloro/cyanobenzyl groups. These compounds exhibited moderate to good inhibitory activities against DPP-IV, with one compound showing comparable activity to the positive control, Sitagliptin. This research contributes to the understanding of the structure-activity relationship of DPP-IV inhibitors and their potential therapeutic applications (Mo et al., 2015).

Properties

IUPAC Name

7-[(2-chloro-6-fluorophenyl)methyl]-3-methyl-8-(4-methylpiperazin-1-yl)purine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20ClFN6O2/c1-23-6-8-25(9-7-23)17-21-15-14(16(27)22-18(28)24(15)2)26(17)10-11-12(19)4-3-5-13(11)20/h3-5H,6-10H2,1-2H3,(H,22,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JREXEGAQUGOQNE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=NC3=C(N2CC4=C(C=CC=C4Cl)F)C(=O)NC(=O)N3C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20ClFN6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.